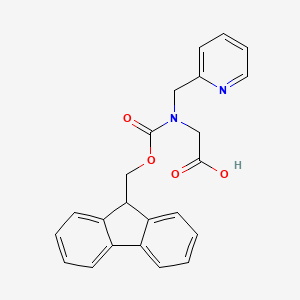

N-Fmoc-N-(2-pyridinylmethyl)-glycine

Description

BenchChem offers high-quality N-Fmoc-N-(2-pyridinylmethyl)-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-(2-pyridinylmethyl)-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-7-5-6-12-24-16)23(28)29-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUENHVNJMHJPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=CC=N4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258332-50-2 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Fmoc-N-(2-pyridinylmethyl)-glycine: Synthesis, Characterization, and Applications in Metallopeptoid Engineering

Executive Summary

The engineering of sequence-specific, abiotic foldamers has driven significant advancements in biomimetic catalysis, targeted therapeutics, and advanced materials. Among these, peptoids (N-substituted glycine oligomers) stand out due to their protease resistance, structural tunability, and ease of synthesis[1].

A critical building block in the expansion of peptoid functionality is N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS: 258332-50-2)[2]. By incorporating a 2-pyridinylmethyl (2-picolyl) side chain, this monomer introduces a potent nitrogen-donor ligand directly into the peptoid backbone. When assembled into precise oligomeric sequences, these pyridine moieties facilitate the multidentate chelation of transition metals (e.g., Cu²⁺, Co²⁺, Ru²⁺), enabling the creation of metallopeptoids capable of complex functions such as electrocatalytic water oxidation and enantioselective catalysis[3][4].

This technical guide details the mechanistic rationale, optimized synthesis workflows, and rigorous characterization protocols required to produce and utilize high-purity N-Fmoc-N-(2-pyridinylmethyl)-glycine.

Mechanistic Rationale & Monomer Design

The design of N-Fmoc-N-(2-pyridinylmethyl)-glycine addresses two fundamental requirements for modern solid-phase synthesis:

-

Orthogonal Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection of the secondary amine, ensuring seamless integration into standard Solid-Phase Peptoid Synthesis (SPPS) protocols without the need for specialized sub-monomer displacement steps on the resin.

-

Biomimetic Coordination: The 2-pyridinylmethyl side chain mimics the histidine residues found in the active sites of metalloenzymes. Its spatial geometry allows for highly stable, predictable metal coordination when positioned at

intervals within a helical peptoid secondary structure[3].

Synthesis Workflow: The Reductive Amination Route

While the "sub-monomer" method (bromoacetylation followed by amine displacement) is standard for on-resin peptoid synthesis, synthesizing the pre-formed Fmoc-protected monomer requires a different approach to maximize yield and prevent premature cyclization. The most efficient route is a two-step, one-pot-compatible reductive amination followed by Fmoc protection.

Figure 1: Two-step synthesis of N-Fmoc-N-(2-pyridinylmethyl)-glycine via reductive amination.

Causality in Reagent Selection:

-

Sodium Cyanoborohydride (NaBH₃CN): Chosen over NaBH₄ because it is stable at the slightly acidic pH (~5-6) required for optimal imine formation. It selectively reduces the protonated iminium ion without reducing the unreacted glyoxylic acid aldehyde.

-

Fmoc-OSu vs. Fmoc-Cl: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is utilized instead of Fmoc-Chloride. Fmoc-Cl is overly reactive and can lead to the formation of Fmoc-dipeptides (via mixed anhydride intermediates) or cause over-acylation. Fmoc-OSu ensures mild, chemoselective protection of the secondary amine.

Detailed Experimental Protocol

Note: The following protocol is a self-validating system. In-process pH checks are critical to ensure the desired reaction trajectory.

Step 1: Preparation of N-(2-pyridinylmethyl)glycine

-

Imine Formation: Dissolve glyoxylic acid monohydrate (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol. Add 2-picolylamine (1.05 eq, 10.5 mmol) dropwise at 0 °C. Stir for 1 hour at room temperature.

-

Reduction: Cool the mixture back to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol) in small portions.

-

Validation: Stir the reaction for 12 hours at room temperature. Quench with 1M HCl to destroy excess hydride (CAUTION: HCN gas evolution; perform in a highly ventilated fume hood). Adjust pH to ~6.5 and concentrate under reduced pressure to yield the crude secondary amine.

Step 2: Fmoc Protection

-

Acylation: Dissolve the crude N-(2-pyridinylmethyl)glycine in a 1:1 mixture of 10% aqueous NaHCO₃ and 1,4-dioxane (30 mL). Ensure the pH is strictly maintained between 8.0 and 8.5.

-

Addition: Cool to 0 °C and add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in 10 mL of dioxane dropwise over 30 minutes. Stir for 12 hours at room temperature.

-

Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.

-

Precipitation: Carefully acidify the aqueous layer to pH 3.0 using 1M HCl. The target compound, N-Fmoc-N-(2-pyridinylmethyl)-glycine, will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethyl acetate/hexane to achieve >98% purity.

Analytical Characterization & Quality Control

Because this monomer contains a tertiary amide bond (due to the Fmoc group and the N-substituted glycine), cis/trans amide rotamers will be present. This is a classic hallmark of Fmoc-protected N-substituted glycines and will result in the doubling of specific NMR signals (particularly the backbone and side-chain CH₂ groups) at room temperature[1].

Table 1: Expected Quantitative Analytical Data

| Analytical Technique | Expected Signals / Values | Structural Assignment |

| LC-HRMS (ESI+) | m/z 389.1496 [M+H]⁺ | Corresponds to C₂₃H₂₁N₂O₄⁺ (Calculated: 389.1501) |

| ¹H NMR (400 MHz, CDCl₃) | Pyridine and Fmoc aromatic protons. | |

| ¹H NMR (Aliphatic Region) | Pyridine-CH₂ -N (Side chain) | |

| Fmoc CH-CH₂ -O | ||

| N-CH₂ -COOH (Glycine backbone) | ||

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl carbons |

Integration into Solid-Phase Peptoid Synthesis (SPPS)

Once synthesized and validated, N-Fmoc-N-(2-pyridinylmethyl)-glycine can be seamlessly integrated into automated peptide synthesizers. Unlike the sub-monomer method which requires alternating bromoacetylation and amination steps, using this pre-formed monomer allows for standard Fmoc-SPPS coupling cycles.

Figure 2: Workflow for integrating the Fmoc-protected monomer into standard SPPS.

Coupling Optimization:

Due to the steric hindrance of the secondary amine in the growing peptoid chain, standard coupling reagents like HBTU may suffer from slow kinetics. N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure is highly recommended. This combination prevents the formation of unreactive guanidinium byproducts (a common issue with uronium salts like HATU/HBTU when reacting with secondary amines) and provides superior coupling efficiency for N-substituted glycines.

Applications in Metallopeptoid Catalysis

The strategic placement of 2-pyridinylmethyl groups within a peptoid sequence allows researchers to engineer specific "coordination spheres" for transition metals. Recent breakthroughs have demonstrated that dinuclear Cu-peptoids and Co-peptoids utilizing pyridine-based ligands act as highly efficient, homogeneous electrocatalysts for the Oxygen Evolution Reaction (OER) during water splitting at neutral pH[4]. The peptoid backbone not only pre-organizes the metal centers but also provides a biomimetic second coordination sphere, stabilizing intermediate states and lowering the catalytic overpotential[4].

References

-

Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives". Molecules, 15(8), 5282–5335. Available at:[Link][1]

-

Maayan, G., et al. (2012). "Heterocyclic amines for the construction of peptoid oligomers bearing multi-dentate ligands". Chemical Communications, 48(82), 10215-10217. Available at:[Link][3]

-

Pahar, S., & Maayan, G. (2024). "Biomimetic Second Coordination Sphere Effect within Cu-Peptoid Electrocatalyst Enables Homogeneous Water Oxidation at pH 7". ResearchGate / ChemRxiv. Available at:[Link][4]

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Heterocyclic amines for the construction of peptoid oligomers bearing multi-dentate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physicochemical properties of "N-Fmoc-N-(2-pyridinylmethyl)-glycine"

Technical Monograph: N-Fmoc-N-(2-pyridinylmethyl)-glycine

Part 1: Molecular Architecture & Chemical Identity

N-Fmoc-N-(2-pyridinylmethyl)-glycine is a specialized non-canonical amino acid derivative used primarily in the synthesis of peptoids (poly-N-substituted glycines) and metal-coordinating peptidomimetics . Unlike standard amino acids where the side chain is attached to the

This structural modification imparts two critical characteristics:

-

Achirality: The lack of a chiral center at the

-carbon eliminates racemization concerns during activation. -

Rotameric Complexity: The tertiary amide bond formed by the bulky Fmoc group and the

-alkyl substituent induces slow rotation on the NMR time scale, leading to distinct cis and trans conformers.

Chemical Specifications

| Property | Data |

| IUPAC Name | 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]-(2-pyridinylmethyl)amino]acetic acid |

| Common Name | Fmoc-N-(2-pyridylmethyl)glycine; Fmoc-Npm-OH |

| Molecular Formula | |

| Molecular Weight | 388.42 g/mol |

| Precursor CAS | 2444-13-5 (for the core amine N-(2-pyridylmethyl)glycine) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol; Insoluble in Water |

| pKa (Pyridine N) | ~5.2 (Conjugate acid) |

| pKa (Carboxyl) | ~3.8 |

Part 2: Physicochemical Properties & Rotameric Dynamics

Solubility Profile & Lipophilicity

The Fmoc group is highly lipophilic (LogP ~3.0 for the fluorenyl ring), driving solubility in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). However, the pyridine ring introduces a polar, basic site.

-

Acidic Media: The pyridine nitrogen becomes protonated (

), significantly increasing water solubility but potentially interfering with cation-exchange purifications. -

Neutral/Basic Media: The molecule remains hydrophobic.

The Rotamer Effect (Critical Analysis)

Researchers characterizing this compound via

-

Mechanism: The steric clash between the bulky Fmoc fluorenyl system and the (2-pyridinylmethyl) side chain restricts rotation around the carbamate C-N bond.

-

Observation: In DMSO-

at 25°C, two distinct sets of signals appear (typically in a 60:40 to 70:30 ratio). -

Resolution: Heating the NMR sample to 60–80°C increases the rotation rate, causing the signals to coalesce into a single average set.

Figure 1: Rotameric equilibrium of N-substituted carbamates. The steric bulk of the Fmoc group creates a high energy barrier to rotation, resulting in split NMR signals at room temperature.

Part 3: Synthetic Methodology

While this monomer can be purchased, field-grade purity often requires in-house synthesis to avoid free amine contaminants which poison peptide coupling.

Protocol: Reductive Amination Route

This method is preferred over direct alkylation of glycine (which leads to over-alkylation).

Reagents:

-

Glycine ethyl ester hydrochloride

-

2-Pyridinecarboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Fmoc-Cl / Sodium Bicarbonate

Step-by-Step Workflow:

-

Imine Formation: Dissolve Glycine ethyl ester (1.0 eq) and 2-Pyridinecarboxaldehyde (1.0 eq) in DCM. Add TEA (1.0 eq) to free-base the glycine. Stir for 2 hours to form the imine intermediate.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation. Stir overnight.

-

Fmoc Protection: The resulting secondary amine is crude-reacted with Fmoc-Cl (1.1 eq) in a biphasic system (Dioxane/10%

) to install the protecting group. -

Hydrolysis: Treat the Fmoc-amino ester with LiOH (2.0 eq) in THF/Water to reveal the free carboxylic acid. Crucial: Monitor pH carefully; high pH (>12) can degrade the Fmoc group via E1cB elimination.

Figure 2: Synthetic pathway via reductive amination. This route ensures mono-alkylation of the glycine nitrogen before Fmoc protection.

Part 4: Applications in Drug Discovery & Peptidomimetics

Metal Coordination (The "Pyridine Clip")

The primary utility of this monomer is to introduce a metal-binding motif into a peptide backbone. The pyridine nitrogen and the amide carbonyl (or the C-terminal carboxylate) form a bidentate chelation site.

-

Target Metals:

, -

Mechanism: When incorporated into a peptoid oligomer, the pyridine side chain can wrap around a metal center. If two such monomers are spaced correctly (e.g., positions

and

Submonomer Solid Phase Synthesis (SPPS)

For high-throughput library generation, researchers often skip the pre-made monomer and build this residue directly on the resin ("Submonomer Method").

-

Step A: Acylation of resin-bound amine with Bromoacetic acid + DIC.

-

Step B: Displacement of bromide with 2-(aminomethyl)pyridine .

-

Note: The pre-made Fmoc-monomer described in this guide is required when the submonomer method is incompatible with other sequence requirements or when solution-phase fragment condensation is needed.

Part 5: Analytical Validation (QC)

To certify the integrity of N-Fmoc-N-(2-pyridinylmethyl)-glycine, the following criteria must be met:

1. HPLC Purity

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide).

-

Expectation: Single major peak. Caution: If the gradient is very shallow, rotamers might appear as a split peak or a shoulder. Run at 50°C to confirm peak unification.

2. Mass Spectrometry (ESI-MS)

-

Positive Mode: Expect

. -

Fragmentation: Loss of Fmoc group (mass -222) is common in high-energy collisions.

3. Storage Stability

-

Store at +4°C, desiccated.

-

The free carboxylic acid is stable, but the Fmoc group is sensitive to secondary amines (auto-degradation if free amine traces are present).

References

-

Zuckermann, R. N., et al. (1992).[3] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

- Nielsen, P. E. (2004). "Peptide Nucleic Acids: Protocols and Applications." Horizon Bioscience. (Context on Fmoc-backbone synthesis).

- Burkoth, T. S., et al. (2003). "Incorporation of N-substituted glycines into peptides: A general method for the synthesis of peptoid-peptide hybrids." Tetrahedron Letters, 44(45), 8195-8197. (Synthesis of Fmoc-N-alkyl glycines).

-

Gorske, B. C., & Blackwell, H. E. (2006). "Interception of Quorum Sensing in Pseudomonas aeruginosa with Peptoid Mimics." Organic & Biomolecular Chemistry, 4, 1441-1445. (Usage of pyridine-based peptoid monomers).[4][5]

-

PubChem Compound Summary. (2024). "N-(2-Pyridylmethyl)glycine" (Precursor Data).[4][5] National Center for Biotechnology Information. Link

Sources

- 1. Structural and electronic characterization of the complexes obtained by the interaction between bare and hydrated first-row transition-metal ions (Mn(2+), Fe(2+), Co(2+), Ni(2+), Cu(2+), Zn(2+)) and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(2-pyridylmethyl)glycine | C8H10N2O2 | CID 10103509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DSpace [scholarbank.nus.edu.sg]

"N-Fmoc-N-(2-pyridinylmethyl)-glycine" CAS number and molecular weight

Executive Summary & Compound Identity

N-Fmoc-N-(2-pyridinylmethyl)-glycine is a specialized amino acid derivative belonging to the class of N-substituted glycines (peptoid monomers). Unlike standard amino acids where the side chain is attached to the

This structural modification serves two critical functions in peptide and peptidomimetic synthesis:

-

Backbone Modification: It eliminates the amide proton, preventing hydrogen bonding and disrupting secondary structure formation (e.g.,

-helices), which improves solubility and membrane permeability. -

Functionalization: The pyridine ring acts as a monodentate or bidentate ligand (in conjunction with the backbone carbonyl), enabling metal coordination (e.g., Ni, Cu, Zn) within a peptide sequence.

Chemical Identity Table

| Property | Specification |

| Systematic Name | N-(9-Fluorenylmethoxycarbonyl)-N-(2-pyridinylmethyl)-glycine |

| Common Synonyms | Fmoc-N-(2-picolyl)glycine; Fmoc-N-PyMe-Gly-OH; Fmoc-peptoid-Py |

| Parent Amine CAS | 2444-13-5 (Refers to N-(2-pyridylmethyl)glycine; Fmoc derivative is a custom synthesis product) |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

| pKa (Pyridine N) | ~5.2 (Estimate based on 2-picoline) |

Structural Analysis & Molecular Geometry

The molecule consists of three distinct functional domains:

-

The Fmoc Group: Provides orthogonal protection for the secondary amine, stable to acid (TFA) but labile to base (Piperidine), making it compatible with standard Solid-Phase Peptide Synthesis (SPPS).

-

The Glycine Backbone: Provides the carboxylic acid handle for coupling to the resin or growing peptide chain.

-

The 2-Pyridinylmethyl Side Chain: Attached to the nitrogen, this group imparts "peptoid" characteristics (achiral, flexible) and metal-binding capability.

Diagram 1: Structural Connectivity & Functional Domains

Figure 1: Modular breakdown of N-Fmoc-N-(2-pyridinylmethyl)-glycine, highlighting the N-linkage of the side chain.

Synthesis Protocol

Since the specific Fmoc-derivative often lacks a commercial catalog number, it is frequently synthesized in-house from the commercially available parent amine, N-(2-pyridylmethyl)glycine (CAS 2444-13-5) .

Synthesis Workflow

The synthesis follows a two-stage process:

-

Reductive Amination (If starting from Glycine): Glycine is condensed with 2-pyridinecarboxaldehyde, followed by reduction (NaBH₄) to form the secondary amine.

-

Fmoc Protection: The secondary amine is protected using Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) or Fmoc-Cl under Schotten-Baumann conditions.

Diagram 2: Synthetic Pathway[5]

Figure 2: Step-wise synthesis from basic reagents to the final Fmoc-protected building block.[1][2]

Detailed Experimental Procedure (Self-Validating)

Step 1: Fmoc Protection of N-(2-pyridylmethyl)glycine

-

Reagents: N-(2-pyridylmethyl)glycine (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO₃ (2.5 eq), Dioxane/Water (1:1 v/v).

-

Protocol:

-

Dissolve 1.0 g of N-(2-pyridylmethyl)glycine in 20 mL of 10% Na₂CO₃ (aq).

-

Cool the solution to 0°C on an ice bath.

-

Add a solution of Fmoc-OSu (1.1 eq) in 20 mL Dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation Point: Monitor via TLC (System: CHCl₃/MeOH 9:1). The starting amine spot (ninhydrin positive) should disappear; a new UV-active spot (Fmoc) should appear.

-

Workup: Dilute with water, wash with diethyl ether (to remove unreacted Fmoc-OSu). Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product into Ethyl Acetate (3x). Dry over MgSO₄ and concentrate in vacuo.

-

Applications in Drug Discovery[6][7]

Peptoid Synthesis (Solid Phase)

This monomer is compatible with standard Fmoc SPPS protocols. However, due to the steric bulk of the N-substituent, coupling rates may be slower than standard amino acids.

-

Coupling Reagent: HATU or PyBOP is recommended over DIC/HOBt to drive the reaction to completion.

-

Deprotection: Standard 20% Piperidine in DMF.

Metal Coordination Studies

The pyridyl nitrogen provides a "soft" donor site. When incorporated into a peptide, this residue can nucleate metal binding sites:

-

Zn(II) Binding: Structural stabilization (Zinc fingers).

-

Cu(II)/Ni(II) Binding: Oxidative chemistry or purification tags (similar to His-tags).

Quality Control & Storage

To ensure scientific integrity, the following QC parameters must be met before using the compound in synthesis:

| Test | Acceptance Criteria | Method |

| Purity | > 95% | HPLC (C18 column, Water/MeCN gradient) |

| Identity | Mass matches (M+H)⁺ = 389.4 ± 0.5 Da | ESI-MS or MALDI-TOF |

| NMR | Confirm 2-Py protons (8.5 ppm region) & Fmoc aromatic signals | ¹H-NMR (DMSO-d₆) |

| Storage | -20°C, Desiccated | Protect from light and moisture |

References

-

PubChem. (n.d.). N-(2-pyridylmethyl)glycine (CAS 2444-13-5). National Library of Medicine. Retrieved from [Link]

- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text on N-substituted glycine synthesis).

Sources

Whitepaper: Engineering Metallo-Peptidomimetics with N-Fmoc-N-(2-pyridinylmethyl)-glycine

Executive Summary

The development of peptidomimetic libraries—specifically peptoids (poly-N-substituted glycines)—has revolutionized the discovery of protease-resistant therapeutics and highly specific metal chelators. At the core of this chemical space is N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS: 258332-50-2), a pre-formed, Fmoc-protected monomer that introduces a 2-picolyl side chain into the polymer backbone. This technical guide explores the mechanistic rationale, self-validating synthesis protocols, and thermodynamic advantages of using this specific monomer over traditional submonomer methods for the construction of advanced drug discovery libraries.

Chemical Profiling & Structural Rationale

The 2-pyridinylmethyl (or 2-picolyl) side chain is a highly privileged scaffold in coordination chemistry and biochemistry. In the context of a peptoid library, it serves two primary functions:

-

Histidine Mimicry: It provides a basic, aromatic nitrogen donor that mimics the imidazole ring of histidine, crucial for protein-protein interaction (PPI) inhibitors.

-

Selective Metal Chelation: The pyridine nitrogen, combined with the peptoid backbone carbonyls, creates a potent multidentate coordination sphere. This is particularly effective for extracting or coordinating transition metals like Zn²⁺ and Cu²⁺ in metalloenzyme models[1].

Table 1: Physicochemical Profile of the Monomer

| Parameter | Specification |

| Chemical Name | N-Fmoc-N-(2-pyridinylmethyl)-glycine |

| CAS Number | 258332-50-2 |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol |

| N-Terminal Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Side Chain Functionality | 2-pyridinylmethyl (N-donor ligand) |

Mechanistic Insights: Overcoming the Submonomer Bottleneck

Peptoids are traditionally synthesized via the "submonomer" method, a two-step iterative cycle involving acylation with a haloacetic acid followed by S_N2 displacement with a primary amine. However, incorporating the 2-pyridinylmethyl side chain via its corresponding amine (2-picolylamine) presents a critical chemical bottleneck.

The Causality of Alkylation: During the submonomer synthesis, if bromoacetic acid is used for the acylation step following the incorporation of 2-picolylamine, the nucleophilic nitrogen of the unprotected pyridine ring can attack the bromoacetic acid. This results in irreversible alkylation (pyridinium salt formation), which either halts chain elongation or creates complex branched impurities[2].

While researchers have attempted to mitigate this by substituting bromoacetic acid with the less reactive chloroacetic acid[2], this adjustment requires longer reaction times and custom fluidics on automated synthesizers.

The Monomer Solution: By utilizing the pre-formed N-Fmoc-N-(2-pyridinylmethyl)-glycine , researchers bypass the S_N2 displacement entirely. The monomer is coupled using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. This prevents heterocyclic alkylation, guarantees >98% coupling efficiency, and allows seamless "plug-and-play" integration into automated peptide-peptoid hybrid synthesis.

Table 2: Comparative Efficiency for Heterocyclic Peptoid Assembly

| Parameter | Pre-formed Fmoc-Monomer | Submonomer (Bromoacetic Acid) | Submonomer (Chloroacetic Acid) |

| Pyridine Alkylation Risk | None (Pre-installed side chain) | High (Irreversible pyridinium formation) | Moderate (Requires strict kinetic control) |

| Reagent Setup | Standard Fmoc-AA channels | Requires separate corrosive fluidics | Requires separate corrosive fluidics |

| Coupling Efficiency | >98% (with DIC/Oxyma) | Variable (Sequence dependent) | >90% (Extended reaction times needed) |

Self-Validating Experimental Protocol for SPPS

To ensure maximum yield and purity, the coupling of N-Fmoc-N-(2-pyridinylmethyl)-glycine must account for the steric hindrance of the secondary amine generated after its deprotection.

Causality in Reagent Selection: We strictly utilize N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure instead of uronium salts (e.g., HATU or HBTU). Uronium salts can react with the deprotected secondary amine of the peptoid backbone to form a stable, chain-terminating guanidinium species. DIC/Oxyma completely eliminates this fatal side reaction.

Fig 1. Self-validating SPPS workflow utilizing the pre-formed Fmoc-peptoid monomer.

Step-by-Step Methodology

-

Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Monomer Activation & Coupling:

-

Dissolve 3.0 equivalents (0.3 mmol) of N-Fmoc-N-(2-pyridinylmethyl)-glycine and 3.0 eq of OxymaPure in minimal DMF.

-

Add 3.0 eq of DIC. Stir for 2 minutes for pre-activation.

-

Add the mixture to the resin and agitate at room temperature for 60 minutes.

-

-

Self-Validation (Chloranil Test):

-

Note: The standard Kaiser test yields false negatives for secondary amines. Extract a few resin beads and apply the Chloranil test.

-

A successful coupling to a secondary amine will result in colorless/yellow beads. If the beads turn dark blue/green, unreacted secondary amines remain. Repeat Step 3.

-

-

Capping: Treat with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted sequences, preventing deletion peptides.

-

Cleavage: Cleave the final sequence using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether.

Applications in Drug Development: Metallo-Peptoids

The incorporation of the 2-pyridinylmethyl group allows the rational design of peptoids capable of selective metal chelation. For example, Zinc Finger Proteins (ZFPs) are highly implicated in viral replication and oncology. By synthesizing a sequence-defined peptoid with precisely spaced 2-pyridinylmethyl monomers, researchers can create a chelator that selectively extracts Zn²⁺ from the ZFP domain, rendering the pathogenic protein unstructured and inactive[1].

Fig 2. Proposed intramolecular coordination sphere of Zn2+ by 2-pyridinylmethyl peptoid side chains.

Because intramolecular metallopeptoid complexes exhibit significantly higher association constants than their intermolecular counterparts, the precise spacing of the N-Fmoc-N-(2-pyridinylmethyl)-glycine monomers during SPPS is critical to achieving the required tetrahedral or octahedral geometry for transition metal binding[1].

References

-

Title: A rationally designed peptoid for the selective chelation of Zn²⁺ over Cu²⁺ Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

-

Title: Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: PubMed / Methods in Molecular Biology (UC Santa Barbara / eScholarship) URL: [Link]

Sources

Commercial Sourcing & Synthesis Guide: N-Fmoc-N-(2-pyridinylmethyl)-glycine

Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Procurement Specialists.

Executive Summary: The "Make vs. Buy" Reality

N-Fmoc-N-(2-pyridinylmethyl)-glycine (also known as Fmoc-N-(2-picolyl)glycine) is a specialized peptoid monomer used to introduce a pyridine functionality into N-substituted glycine oligomers (peptoids).

Unlike standard Fmoc-amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH), this specific monomer is rarely available as an off-the-shelf catalog item . The standard industry practice for introducing this residue is not to couple the pre-made monomer, but to construct it in situ on the solid support using the Sub-Monomer Method .

This guide provides:

-

Sourcing Strategy: Where to buy the critical precursors (2-Picolylamine) and custom synthesis options for the pre-made monomer.

-

Technical Protocols: Validated methods for both in situ assembly (standard) and solution-phase synthesis (if the isolated monomer is required).

-

Decision Framework: When to use the sub-monomer method vs. the pre-made monomer.

Commercial Sourcing Landscape

A. The "Standard" Supply Chain (Sub-Monomer Reagents)

For 95% of applications, researchers should procure the precursors rather than the Fmoc-protected monomer. This method is more cost-effective and atom-efficient.

| Reagent Name | CAS Number | Role | Key Suppliers | Purity Requirement |

| 2-Picolylamine (2-(Aminomethyl)pyridine) | 3731-51-9 | Side-chain donor | Sigma-Aldrich, TCI, Alfa Aesar, Enamine | ≥ 98% (Primary amine content is critical) |

| Bromoacetic Acid | 79-08-3 | Backbone linker | Sigma-Aldrich, Oakwood, Fisher | ≥ 99% (Dry, crystalline) |

| DIC (N,N'-Diisopropylcarbodiimide) | 693-13-0 | Activator | Iris Biotech, Chem-Impex | Peptide Grade |

B. Custom Synthesis (Pre-made Fmoc-Monomer)

If your workflow requires the pre-made monomer (e.g., for use in an automated synthesizer restricted to standard Fmoc cycles), you must request a custom synthesis.

-

Target Compound: N-Fmoc-N-(2-pyridinylmethyl)-glycine

-

Chemical Formula: C₂₃H₂₀N₂O₄

-

Molecular Weight: ~388.42 g/mol

-

Recommended Vendors for RFQ (Request for Quote):

-

Bachem: High-quality custom peptide/peptidomimetic synthesis.

-

Chem-Impex International: Often stocks rare Fmoc-derivatives or accepts custom orders.

-

Aurum Pharmatech: Specializes in heterocyclic building blocks.

-

Iris Biotech: Strong focus on peptoid and PNA monomers.[1]

-

Technical Deep Dive: Synthesis Protocols

Method A: Solid-Phase Sub-Monomer Synthesis (The Industry Standard)

-

Best for: Building peptoid libraries, standard SPPS.

-

Mechanism: Two-step cycle involving acylation with bromoacetic acid followed by nucleophilic displacement with the primary amine (2-picolylamine).

Protocol:

-

Acylation: Treat the resin-bound secondary amine (N-terminus) with Bromoacetic acid (1.0 M) and DIC (1.0 M) in DMF for 20–40 minutes at room temperature.

-

Note: This installs the reactive bromide "handle."

-

-

Wash: DMF (5 × 1 min).

-

Displacement: Add 2-Picolylamine (1.0–2.0 M) in DMF (or NMP) to the resin. Agitate for 60–90 minutes at room temperature.

-

Note: The high concentration of amine drives the SN2 reaction to completion.

-

-

Wash: DMF (5 × 1 min).

-

Result: The N-(2-pyridinylmethyl)glycine residue is now installed and ready for the next cycle.

Method B: Solution-Phase Monomer Synthesis (The "Product" Route)

-

Best for: Large-scale production, fragment condensation, or strict QC requirements before coupling.

-

Mechanism: Reductive amination of a glycine ester followed by Fmoc protection and hydrolysis.

Protocol:

-

Reductive Amination:

-

React Glycine tert-butyl ester (HCl salt) with 2-Pyridinecarboxaldehyde in MeOH/DCM (1:1).

-

Add NaBH₃CN (Sodium cyanoborohydride) and catalytic acetic acid. Stir 12h.

-

Workup: Quench with NaHCO₃, extract with DCM.

-

-

Fmoc Protection:

-

Dissolve the crude secondary amine in Water/Dioxane (1:1).

-

Add Fmoc-OSu (1.1 eq) and NaHCO₃ (2.0 eq). Stir 18h.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Ester Hydrolysis:

-

Treat the Fmoc-protected ester with TFA/DCM (1:1) for 2h to remove the tert-butyl group.

-

Final Product: N-Fmoc-N-(2-pyridinylmethyl)-glycine (White solid).

-

Visualizing the Workflow

The following diagram contrasts the Sub-Monomer cycle (standard) with the Monomer synthesis path.

Caption: Comparison of the Sub-Monomer assembly cycle (Method A) versus the Solution-Phase Monomer synthesis (Method B).

Decision Matrix: Make vs. Buy

| Feature | Sub-Monomer Method (Make In-Situ) | Pre-made Fmoc Monomer (Buy/Custom) |

| Cost | Low (< $5/gram effective) | High (> $200/gram custom) |

| Atom Economy | High (Direct displacement) | Lower (Requires protection/deprotection steps) |

| Purity | High (>98% coupling efficiency common) | Depends on vendor QC |

| Flexibility | Excellent (Can swap amines easily) | Low (Fixed structure) |

| Equipment | Standard SPPS vessels | Automated Synthesizer (if no sub-monomer capability) |

Recommendation: Use Method A (Sub-Monomer) for all standard research applications. Reserve Method B only if you are producing a GMP-grade peptide/peptoid hybrid where the starting material must be fully characterized before entering the reactor.

References

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647.

-

Horn, T., et al. (2004). "Peptoids: A New Class of Non-Natural Oligomers." Current Opinion in Chemical Biology.

-

PubChem Compound Summary. "2-(Aminomethyl)pyridine (2-Picolylamine)." National Center for Biotechnology Information.

-

BenchChem. "Fmoc Solid Phase Peptide Synthesis Protocol."

Sources

The Architect’s Approach to Fmoc Solid-Phase Peptide Synthesis (SPPS)

A Technical Guide for Advanced Applications

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy has superseded Boc chemistry as the industry standard for therapeutic peptide development.[1] Its dominance stems from a mild, orthogonal protection scheme that eliminates the need for hazardous liquid hydrogen fluoride (HF) cleavage.

This guide is not merely a recipe; it is a structural analysis of the chemistry. It is designed for scientists who must not only synthesize peptides but also optimize purity and yield against aggregation and side reactions.

Part 1: The Chemical Logic of Orthogonality

The success of Fmoc chemistry relies on the concept of Orthogonality . In this system, protecting groups are removed by completely different chemical mechanisms, ensuring that the deprotection of one site does not affect another.

The Two-Tier Protection Scheme

-

Temporary Protection (

-amine): The Fmoc group is base-labile .[2] It is removed by secondary amines (Piperidine) via an E1cb elimination mechanism. -

Permanent Protection (Side-chains): Groups such as tert-butyl (tBu), Trityl (Trt), and Pbf are acid-labile . They remain stable during Fmoc removal but are cleaved globally by Trifluoroacetic acid (TFA) at the end of the synthesis.

Visualization: The Orthogonal Strategy

The following diagram illustrates the chemical distinctness between the temporary and permanent protection layers.

Figure 1: The Orthogonal Protection Scheme. Green pathways indicate the repetitive cycle (base), while red pathways indicate the final termination step (acid).

Part 2: Critical Reagents and Selection Logic

In high-fidelity synthesis, reagent choice dictates the suppression of racemization and the efficiency of difficult couplings.

Coupling Reagents: The Modern Standard

While HATU is powerful, it is not always the default choice due to cost and potential for racemization (especially with Cys/His). The DIC/Oxyma system is currently the preferred "gold standard" for general synthesis due to its safety profile (non-explosive compared to HOBt) and superior suppression of racemization [1].

| Reagent System | Activation Type | Use Case | Pros | Cons |

| DIC / Oxyma Pure | Carbodiimide / Oxime | Standard | Low racemization, safe, high efficiency, stable. | Slower than HATU for sterically hindered residues. |

| HATU / DIPEA | Uronium / Aminium | Difficult Sequences | Extremely fast kinetics; breaks aggregation. | Expensive; risk of racemization (Cys/His); cannot pre-activate. |

| HBTU / DIPEA | Uronium / Aminium | Legacy | Cheap, well-characterized. | Lower reactivity than HATU; HOBt (additive) is shock-sensitive. |

| PyBOP / DIPEA | Phosphonium | Cyclization | Excellent for head-to-tail cyclization. | Produces carcinogenic byproduct (HMPA). |

Solvents[2][3][4][5]

-

DMF (Dimethylformamide): The standard solvent. Must be amine-free to prevent premature Fmoc removal.

-

NMP (N-Methyl-2-pyrrolidone): Used for "difficult" sequences prone to aggregation (beta-sheet formation). It has better swelling properties for polystyrene resins but is more toxic.

Part 3: The Self-Validating Synthetic Cycle

A robust protocol is not a linear list of steps; it is a cycle with checkpoints. The following workflow integrates Process Analytical Technology (PAT) principles using colorimetric tests to validate every coupling.

Experimental Workflow

Scale: 0.1 mmol | Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Resin Swelling (Crucial):

-

Action: Swell resin in DMF for 30–60 minutes.

-

Why: Dry resin beads have collapsed pores. Swelling expands the polymer matrix (polystyrene or PEG), allowing reagents to diffuse to the reactive sites.

-

-

Fmoc Deprotection:

-

Wash Step 1:

-

Protocol: Wash 5 x with DMF.[6]

-

Why: Complete removal of piperidine is vital. Residual base will destroy the activated ester in the next step.

-

-

Activation & Coupling:

-

Wash Step 2:

-

Protocol: Wash 5 x with DMF.[6]

-

-

Validation (The Checkpoint):

-

Test:Kaiser Test (Ninhydrin).[12]

-

Observation:

-

Blue Bead: Free amines present

Coupling Failed . (Repeat Step 4). -

Yellow/Colorless Bead: No free amines

Coupling Complete . (Proceed to Step 2).

-

-

Visualization: The SPPS Cycle

Figure 2: The Self-Validating SPPS Cycle. The central Kaiser Test node acts as a gatekeeper, preventing the propagation of deletion sequences.

Part 4: Troubleshooting Common Side Reactions

Even with robust protocols, specific sequences induce chemical errors.

| Side Reaction | Mechanism | Trigger Sequence | Prevention Strategy |

| Aspartimide Formation | Base-catalyzed ring closure between Asp side chain and backbone amide.[3][13] | Asp-Gly , Asp-Asn, Asp-Ser | Add 0.1M HOBt to the deprotection solution (piperidine). Use bulky esters (e.g., Asp(OMpe)) [2]. |

| Diketopiperazine (DKP) | N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin.[2] | Proline or Glycine at C-terminus (positions 1 & 2) | Use Trityl resins (steric bulk prevents attack) or couple the first two AAs as a dipeptide unit. |

| Racemization | Base-catalyzed proton abstraction at the | Cys and His | Use DIC/Oxyma (neutral pH activation). Avoid HATU/DIPEA for these residues. |

| Aggregation | Inter-chain Hydrogen bonding forms | Long hydrophobic runs (Val, Ile, Ala) | Use Pseudoprolines (dipeptide mimetics that disrupt structure) or switch solvent to NMP/DMSO. |

Part 5: Cleavage and Isolation

The final step is the global deprotection. The choice of "Cocktail" depends on the presence of reactive side chains that act as "scavengers" for the carbocations released during cleavage.

Standard Cocktail (No Cys/Met/Trp)

Reagent K (The Universal Scavenger)

Required for peptides containing Cys, Met, Trp, or Tyr to prevent oxidation and alkylation.

-

Composition:

-

TFA (82.5%) - Acid

-

Phenol (5%) - Scavenger (Tyr protection)

-

Thioanisole (5%) - Scavenger (Met/Cys protection)

-

Water (5%) - Hydrolysis[14]

-

EDT (1,2-Ethanedithiol) (2.5%) - Crucial for Cys/Trp

-

-

Note: EDT is extremely malodorous. Dithiothreitol (DTT) or DODT can be used as less smelly alternatives.

Isolation Protocol

-

Filter resin to collect the TFA filtrate.

-

Concentrate TFA under nitrogen flow (do not use heat).

-

Precipitate peptide by adding cold Diethyl Ether (10x volume).

-

Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash x3.[6]

-

Lyophilize the resulting pellet from water/acetonitrile.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

-

Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Technical Guide.

-

Bachem. Peptide Synthesis: A Guide to Fmoc SPPS.

-

Thermo Fisher Scientific. Peptide Synthesis Technical Handbook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. bachem.com [bachem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. peptide.com [peptide.com]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. peptidechemistry.org [peptidechemistry.org]

- 15. researchgate.net [researchgate.net]

Pyridinyl-Containing Peptides: A Technical Whitepaper on Scaffold Engineering, Biosynthesis, and Therapeutic Applications

Executive Summary

The integration of nitrogen-containing heterocycles into peptide backbones represents a paradigm shift in peptidomimetic drug design. Among these, the pyridine scaffold offers unique physicochemical properties: its nitrogen atom serves as a potent hydrogen-bond acceptor, while the rigid aromatic ring restricts conformational flexibility, enhancing both metabolic stability and target affinity [1]. This whitepaper explores the mechanistic causality behind pyridine incorporation, detailing the enzymatic biosynthesis of macrocyclic pyritides, the chemical synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors, and their emerging therapeutic applications.

The Mechanistic Rationale for Pyridine Scaffolds

Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and lack of membrane permeability. The introduction of a pyridine or dihydropyridine ring system directly addresses these liabilities [1]:

-

Conformational Direction: Pyridine scaffolds can force a peptide into specific secondary structures. For example, imidazo[1,2-a]pyridine acts as a dipeptide surrogate that strongly promotes an extended

-strand conformation, which is critical for binding to the active sites of specific kinases [3]. Conversely, other pyridine derivatives can stabilize -

Biochemical Potency: The pyridine nitrogen participates in critical hydrogen-bonding interactions with target proteins (e.g., cysteine residues in pathogen targets), significantly lowering

values [1]. -

Proteolytic Resistance: Replacing canonical amide bonds with heteroaromatic linkages eliminates the primary recognition sites for endogenous proteases[3].

Enzymatic Biosynthesis of Pyritides (Macrocyclic Peptides)

Pyritides are a recently discovered class of ribosomally synthesized and post-translationally modified peptides (RiPPs) [2]. Unlike traditional chemical synthesis, which struggles with macrocyclization efficiency, the enzymatic pathway utilizes a highly efficient two-site recognition mechanism to form a pyridine-based macrocycle.

The Two-Site Recognition Pathway

Pyritide-forming enzymes require a linear precursor peptide containing an N-terminal leader region and a C-terminal tripeptide motif. Causality in design: The leader peptide physically engages the biosynthetic proteins to drive the dehydration of the N-terminal serine in the core region. Simultaneously, the C-terminal tripeptide directs the dehydration of Ser6/7. This dual-recognition ensures perfect site-selectivity prior to the spontaneous or enzyme-assisted [4+2] cycloaddition that forms the central pyridine ring [2].

Enzymatic biosynthesis of pyritides via two-site recognition.

Protocol: Cell-Free Enzymatic Synthesis of Pyritides

This protocol is designed as a self-validating system for the generation of pyritide libraries.

Step 1: Precursor Preparation

Synthesize the linear precursor peptide (containing the leader, core, and C-terminal tripeptide) via standard Solid-Phase Peptide Synthesis (SPPS). Purify to >95% via RP-HPLC.

Step 2: Enzyme Reconstitution

Express pyritide-forming enzymes in E. coli and purify via Ni-NTA chromatography.

Step 3: Catalytic Incubation

Combine 50 µM of the precursor peptide with 5 µM of purified enzymes in a reaction buffer (50 mM HEPES, pH 7.5, 10 mM

Rational Chemical Design of Kinase Inhibitors

Beyond biosynthesis, chemical engineering of pyridine scaffolds has unlocked new avenues for targeting protein-protein interactions (PPIs). A prime example is the targeting of Akt (Protein Kinase B), an AGC family serine/threonine kinase hyperactivated in over 50% of human tumors [3].

By incorporating an imidazo[1,2-a]pyridine scaffold as an extended dipeptide surrogate, researchers successfully mimicked the Akt substrate consensus sequence.

Synthesis workflow for imidazo[1,2-a]pyridine-based Akt inhibitors.

Protocol: Synthesis of Imidazo[1,2-a]pyridine Dipeptide Surrogates

This protocol highlights the critical chemical causality required to overcome the low nucleophilicity of heteroaromatic amines.

Step 1: Scaffold Assembly

Brominate a

Neurological and Receptor-Modulating Applications

Pyridine-containing peptides are not limited to oncology and infectious diseases; they are highly effective in neuropharmacology.

-

D2 Receptor Modulation: The neuropeptide MIF-1 (L-prolyl-L-leucylglycinamide) plays a vital role in the central nervous system. By replacing the L-proline residue with picolinic acid (a pyridine derivative), scientists synthesized peptidomimetics (e.g., Compound 6b) that act as positive allosteric modulators of the human

receptor[5]. The heteroaromatic scaffold prevents the peptide from adopting a classic type-II -

Opioid Receptor Antagonism: Pyridine scaffolds have been utilized to synthesize

-turn mimetics incorporated into Leu-enkephalin, resulting in potent

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of various pyridine-based peptidomimetics across different therapeutic targets, demonstrating the versatility of the scaffold.

| Compound / Scaffold | Primary Target | Pharmacological Activity | Therapeutic Application | Source |

| Imidazo[1,2-a]pyridine (Compound 11) | Akt1 (GSK3 | Oncology / Anticancer | [3] | |

| Analgesia / Pain Management | [4] | |||

| Picolinoyl-based MIF-1 (Compound 6b) | Human | Positive Allosteric Modulator | Neurological Disorders | [5] |

| Pyritides (Macrocyclic) | Ribosomal / Cellular targets | Variable (Library dependent) | Antibacterial / Drug Discovery | [2] |

Conclusion

The strategic incorporation of pyridine and its derivatives into peptide sequences provides a robust mechanism to overcome the inherent limitations of native peptides. Whether utilizing enzymatic two-site recognition pathways to generate complex macrocyclic pyritides or employing precise chemical coupling to force extended

References

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Development Source: Dove Medical Press URL

- Source: Journal of the American Chemical Society (ACS)

- Source: National Institutes of Health (NIH)

- Source: DiVA Portal (Umeå University)

- Synthesis, pharmacological, and biological evaluation of pyridine-based MIF-1 peptidomimetics as positive allosteric modulators of D2R Source: Sciforum URL

Methodological & Application

Application Note: High-Efficiency Coupling Protocols for N-Fmoc-N-(2-pyridinylmethyl)-glycine in SPPS

Executive Summary

The incorporation of N-Fmoc-N-(2-pyridinylmethyl)-glycine (Fmoc-N-Pyr-Gly-OH) introduces a "peptoid" (N-substituted glycine) architecture into the peptide backbone. While this modification provides valuable conformational constraints and metal-chelating properties (via the pyridine nitrogen), it presents two distinct synthetic challenges:

-

Steric Hindrance: The bulky N-substituent creates a secondary amine that is significantly less nucleophilic than a standard primary amine, making chain elongation difficult.

-

Electronic Interference: The basic pyridine nitrogen can participate in proton transfer or coordination, potentially interfering with standard activation cycles if not managed.

This guide details the Monomer Approach , utilizing the pre-made Fmoc-protected building block. It prioritizes the use of high-efficiency coupling reagents (HATU/COMU) and strict monitoring protocols (Chloranil test) to ensure sequence fidelity.

Chemical Context & Strategic Analysis

The "Difficult Coupling" Mechanism

Unlike standard amino acids, N-Pyr-Gly lacks an amide proton. This absence eliminates a hydrogen bond donor, altering the aggregation profile of the growing chain (often improving solubility). However, the immediate challenge is the acylation of the secondary amine during the subsequent cycle.

-

Steric Clash: The incoming activated amino acid encounters significant steric repulsion from the (2-pyridinylmethyl) group.

-

Nucleophilicity: The secondary amine is more basic but sterically crowded, requiring highly activated esters (e.g., -OBt or -OAt esters generated by HATU) to drive the reaction.

Reagent Selection Matrix

| Parameter | Standard Residue | N-Pyr-Gly (Incorporation) | N-Pyr-Gly (Elongation*) |

| Activator | DIC/Oxyma Pure | DIC/Oxyma or HATU | HATU or PyBroP |

| Base | DIPEA (if using uroniums) | DIPEA | DIPEA or TMP (Collidine) |

| Solvent | DMF | DMF | NMP (preferred) |

| Coupling Time | 30–60 min | 60 min | 2 x 2 hours (Double Couple) |

| Monitoring | Kaiser Test | Kaiser Test | Chloranil Test |

*Elongation refers to coupling the NEXT amino acid onto the N-Pyr-Gly residue.

Experimental Protocols

Protocol A: Incorporation of the Monomer

Use this protocol to couple Fmoc-N-Pyr-Gly-OH onto the resin-bound peptide chain.

Reagents:

-

Fmoc-N-Pyr-Gly-OH (3.0 eq relative to resin loading)

-

HATU (2.9 eq)

-

HOAt (3.0 eq - Optional but recommended to reduce racemization of previous residue)

-

DIPEA (6.0 eq)

-

Solvent: Anhydrous DMF

Procedure:

-

Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine/DMF (2 x 5 min).[1] Wash resin 5x with DMF.[1]

-

Activation: In a separate vial, dissolve Fmoc-N-Pyr-Gly-OH and HATU in minimal DMF. Add DIPEA immediately before adding to the resin. Note: Pre-activation should not exceed 2 minutes to avoid guanidinium formation.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes .

-

Wash: Drain and wash resin 3x with DMF.[2]

-

Validation: Perform a standard Kaiser Test .

-

Blue beads: Incomplete coupling (Repeat step 3 with fresh reagents).[2]

-

Yellow/Colorless: Complete coupling.

-

Protocol B: Chain Elongation (The Critical Step)

Use this protocol to couple the NEXT amino acid onto the N-terminal N-Pyr-Gly residue. This is the bottleneck step.

Reagents:

-

Next Fmoc-Amino Acid (5.0 eq)

-

HATU (5.0 eq) or COMU (5.0 eq)

-

DIPEA (10.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for this step due to higher polarity and solvation of the secondary amine.

Procedure:

-

Deprotection: Remove Fmoc from the N-Pyr-Gly residue using 20% Piperidine/DMF (2 x 10 min). Note: Secondary amines can be slower to deprotect due to conformation; extended time is a safety margin.

-

Wash: Wash resin 5x with DMF, then 3x with NMP.

-

Activation: Dissolve the incoming Fmoc-AA and HATU in NMP. Add DIPEA.

-

Coupling (Cycle 1): Add mixture to resin. Agitate for 2 hours .

-

Drain & Wash: Wash resin 3x with NMP.

-

Coupling (Cycle 2): Repeat steps 3-4 with fresh reagents for another 2 hours .

-

Validation: Perform the Chloranil Test (See Section 4). The Kaiser test will NOT work here.

-

Capping (Mandatory): If the Chloranil test shows trace blue (incomplete) after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

Quality Control: The Chloranil Test

Because the N-terminal is a secondary amine, the standard Ninhydrin (Kaiser) test will not yield the characteristic blue color.[3] You must use the Chloranil test or the p-Nitrophenol test.

Reagent Preparation:

-

Solution A: 2% Acetaldehyde in DMF.[4]

-

Solution B: 2% p-Chloranil in DMF.

Test Protocol:

-

Transfer a few resin beads to a small glass tube.

-

Wash beads 3x with Ethanol to remove synthesis solvents.

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (+) -> Secondary amine is free (Coupling Incomplete).

-

Colorless/Yellow Beads: Negative (-) -> Amine is acylated (Coupling Complete).

Workflow Visualization

Caption: Decision logic for coupling to N-Fmoc-N-(2-pyridinylmethyl)-glycine. Note the divergence in coupling reagents and QC testing methods.

Troubleshooting & Optimization

Aggregation

If the sequence following the N-Pyr-Gly is hydrophobic, aggregation may occur despite the "peptoid" nature.

-

Solution: Switch solvent to 100% NMP or a mixture of DMSO:DMF (1:4) .

-

Heat: Perform the coupling at 50°C (microwave or conventional heating). Caution: Do not exceed 60°C with HATU to avoid epimerization of the incoming histidine or cysteine.

Pyridine Interference

In rare cases, the pyridine nitrogen may act as a nucleophile if the alpha-amine is extremely hindered.

-

Mitigation: Ensure the use of DIPEA or Sym-Collidine in the activation mixture.[5] These bases are sterically hindered and will buffer the system, keeping the pyridine nitrogen (pKa ~5.2) largely unprotonated or non-interfering during the acylation of the more basic secondary amine.

References

-

Zuckermann, R. N., et al. (1992).[6][7][8] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[8]

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods in solid-phase peptide synthesis." Methods in Enzymology.

-

Vojkovsky, T. (1995).[9] "Detection of secondary amines on solid phase." Peptide Research. (Describes the Chloranil Test).

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Sigma-Aldrich Technical Bulletin. "Chloranil Test for Secondary Amines."

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. peptide.com [peptide.com]

Fmoc deprotection conditions for "N-Fmoc-N-(2-pyridinylmethyl)-glycine"

Application Note: Optimized Fmoc Deprotection Protocols for N-Fmoc-N-(2-pyridinylmethyl)-glycine

Executive Summary & Scope

N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS: 258332-50-2) is a specialized N-alkylated glycine building block utilized in the solid-phase synthesis of peptoids and peptidomimetics. The incorporation of the 2-pyridinylmethyl side chain introduces unique metal-chelating properties and structural rigidity, making it a critical component in the design of metallopeptoids and targeted therapeutics[1]. However, processing this monomer presents a dual kinetic challenge: the steric bulk of the side chain can impede Fmoc removal, while the resulting secondary amine is highly susceptible to rapid, irreversible diketopiperazine (DKP) formation[2]. This guide provides field-proven, self-validating protocols to navigate these competing reaction pathways.

Mechanistic Insights: The Causality of Deprotection Challenges

Steric Hindrance vs. Nucleophilicity Standard Fmoc deprotection relies on a base-catalyzed β-elimination mechanism. The 2-pyridinylmethyl group introduces significant steric bulk and potential electronic coordination near the α-nitrogen. This can impede the approach of secondary amines like piperidine, leading to sluggish and incomplete deprotection if standard cycle times are used.

The Diketopiperazine (DKP) Threat Once the Fmoc group is successfully removed, the liberated secondary amine becomes highly nucleophilic. Because N-alkylated glycines lack an amide proton, the preceding amide bond readily undergoes trans-to-cis isomerization[2]. The cis conformation brings the free N-terminal amine into direct spatial proximity with the ester or amide linkage of the penultimate residue. Under basic conditions, this triggers a rapid intramolecular aminolysis, cleaving the growing chain from the resin and releasing a stable six-membered DKP ring[3].

To successfully elongate the chain, the deprotection environment must be strictly controlled to ensure complete Fmoc removal while outcompeting the intramolecular DKP cyclization.

Caption: Mechanistic pathway illustrating the kinetic competition between desired chain elongation and DKP formation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By coupling real-time UV monitoring with post-step LC-MS micro-cleavages, researchers can definitively confirm both the removal of the Fmoc group and the structural integrity of the chain.

Protocol A: Standard Fast Deprotection (For General Sequences)

This method minimizes the exposure time of the free amine to basic conditions, reducing the probability of DKP formation while ensuring adequate Fmoc removal[2].

-

Resin Preparation : Swell the resin-bound peptide/peptoid (0.1 mmol scale) in DMF for 20 minutes. Drain completely.

-

Deprotection : Add 3 mL of 20% (v/v) piperidine in DMF. Agitate vigorously for exactly 2 minutes. Drain.

-

Repeat Deprotection : Add another 3 mL of 20% piperidine in DMF. Agitate for 3 minutes. (Total base exposure: 5 mins).

-

Validation (UV Monitoring) : Collect the deprotection effluent. Measure UV absorbance at 301 nm to quantify the dibenzofulvene-piperidine adduct. The peak area must correlate with the theoretical resin loading to validate complete deprotection.

-

Rapid Washing : Wash the resin rapidly with DMF (5 × 1 min). Crucial: Do not leave the resin sitting in DMF after washing; the free amine is highly reactive.

-

Immediate Coupling : Immediately add the pre-activated solution of the next Fmoc-amino acid (e.g., using DIC/OxymaPure) to entrap the reactive nucleophile[3].

Protocol B: DBU-Accelerated Deprotection (For Sluggish/Aggregated Sequences)

If UV monitoring from Protocol A shows incomplete deprotection due to the steric bulk of the 2-pyridinylmethyl group, a stronger base is required.

-

Deprotection Cocktail : Prepare a fresh solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 20% piperidine in DMF.

-

Execution : Apply 3 mL of the cocktail to the resin for 1 minute. Drain and repeat for 2 minutes.

-

Neutralization/Washing : Wash immediately with DMF (3 × 1 min), followed by 0.1 M HOBt in DMF (1 × 1 min) to neutralize any residual DBU, then DMF (2 × 1 min).

-

Validation (LC-MS) : Perform a micro-cleavage (using 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins) on a few resin beads. Analyze via LC-MS to confirm the presence of the target mass and the absence of the DKP truncation mass (typically a loss of 130 to 210 Da depending on the preceding residue)[2].

Caption: Step-by-step experimental workflow for optimized Fmoc deprotection and validation.

Data Presentation: Optimization & Troubleshooting

Table 1: Comparison of Deprotection Reagents for N-Fmoc-N-(2-pyridinylmethyl)-glycine

| Deprotection Reagent | Exposure Time | Fmoc Removal Efficiency | DKP Risk Profile | Best Use Case |

| 20% Piperidine / DMF | 2 x 10 min | Moderate (Sterically hindered) | High | Not recommended for this specific monomer. |

| 20% Piperidine / DMF | 2 min + 3 min | Good | Moderate | Standard sequences; requires rapid coupling. |

| 2% DBU + 20% Pip / DMF | 1 min + 2 min | Excellent (>98%) | Moderate to High | Aggregated or highly hindered sequences. |

| 20% Piperidine / DMF (on 2-CTC Resin) | 2 min + 3 min | Good | Low | Dipeptide stage; 2-CTC steric bulk prevents DKP. |

Table 2: Troubleshooting Guide

| Observation (Validation Output) | Mechanistic Cause | Recommended Solution |

| Low UV absorbance at 301 nm | Incomplete Fmoc removal due to the steric bulk of the 2-pyridinylmethyl side chain. | Switch to Protocol B (DBU-accelerated) or elevate reaction temperature to 50°C. |

| Major LC-MS peak missing dipeptide mass | Intramolecular aminolysis (DKP formation) occurred during base exposure[2]. | Reduce deprotection time; use 2-chlorotrityl chloride (2-CTC) resin for the first amino acid. |

| Broad LC-MS peaks / Doublets | cis/trans amide bond isomerization of the N-alkyl glycine backbone. | Heat the LC column (e.g., 40-50°C) during analysis to coalesce the rotamer peaks. |

References

-

Clapperton, A. M., & Babi, J. (2022). "A Field Guide to Optimizing Peptoid Synthesis." ACS Polymers Au, 2(6), 417-429. URL:[Link]

-

Peptide Chemistry. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." PeptideChemistry.org. URL:[Link]

-

Shute, R. E., & Rich, D. H. (1987). "Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation." Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

incorporation of "N-Fmoc-N-(2-pyridinylmethyl)-glycine" into peptide sequences

An Application Note and Technical Protocol for the incorporation of N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2)[1] into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The insertion of N-substituted glycine (peptoid) monomers into canonical peptide sequences yields peptide-peptoid hybrids (peptidomimetics) with profoundly altered pharmacological profiles. The specific monomer, N-Fmoc-N-(2-pyridinylmethyl)-glycine , introduces a 2-pyridinylmethyl side chain directly onto the amide nitrogen. This modification eliminates local chirality, drastically enhances proteolytic stability, and introduces a potent metal-chelating motif capable of coordinating transition metals (e.g., Zn²⁺, Cu²⁺)[2]. This guide details the mechanistic rationale, critical synthetic bottlenecks, and self-validating protocols required to successfully incorporate this sterically hindered building block into complex sequences.

Mechanistic Rationale & Structural Impact

The transition from an α-carbon substituted amino acid to an N-substituted glycine fundamentally changes the physical chemistry of the growing polymer[3].

-

Proteolytic Resistance: By shifting the side chain to the nitrogen, the resulting tertiary amide bond becomes highly resistant to enzymatic degradation by endogenous proteases[3].

-

Metal Coordination & Bioactivity: The 2-pyridinylmethyl group is a well-documented bidentate ligand. When complexed with zinc (Zn²⁺), the resulting metallopeptoid exhibits enhanced binding affinity to anionic bacterial membranes (e.g., via phosphate recognition of lipopolysaccharides), significantly boosting antimicrobial efficacy[2].

-

Conformational Flexibility: Lacking an amide proton, the N-alkylated residue cannot participate in traditional hydrogen-bond networks (like α-helices or β-sheets), thereby introducing controlled flexibility or inducing specific polyproline-like helical conformations depending on adjacent residues[3].

Structural and functional consequences of N-(2-pyridinylmethyl)glycine incorporation and metal binding.

Critical Bottlenecks in SPPS: The Steric Hurdle

Incorporating N-Fmoc-N-(2-pyridinylmethyl)-glycine involves two distinct coupling events, one of which represents a severe synthetic bottleneck:

-

Coupling the Monomer to the Resin (High Efficiency): The C-terminus of the Fmoc-protected monomer is activated and reacts with the primary amine of the growing peptide chain. This proceeds smoothly using standard carbodiimide chemistry.

-

Coupling the Next Residue onto the Monomer (Low Efficiency): Once the Fmoc group is removed, the exposed N-terminal amine is a secondary amine heavily shielded by the bulky 2-pyridinylmethyl group. Standard coupling reagents (e.g., DIC/HOBt) fail here due to high activation energy barriers and steric clash[4].

The Causality of Reagent Selection: To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be utilized[4]. HATU generates an active HOAt ester. The nitrogen atom within the pyridine ring of HOAt provides anchimeric assistance—it hydrogen-bonds with the sterically hindered secondary amine, effectively guiding the nucleophile to the reactive carbonyl center[4]. Furthermore, applying Microwave-Assisted SPPS (MW-SPPS) provides the kinetic energy required to force the reaction to completion[5],[6].

Workflow for incorporating N-Fmoc-N-(2-pyridinylmethyl)-glycine into SPPS, highlighting bottlenecks.

Quantitative Data: Coupling Optimization

The table below summarizes the causality between reagent choice, physical conditions, and the resulting coupling efficiency when acylating the hindered N-(2-pyridinylmethyl) secondary amine.

| Coupling Reagent System | Temperature / Energy | Time | Estimated Yield (%) | Mechanistic Note |

| DIC / HOBt | Room Temp (25°C) | 60 min | < 40% | Lacks anchimeric assistance; steric clash prevents nucleophilic attack. |

| DIC / Oxyma | Room Temp (25°C) | 120 min | 60 - 70% | Improved leaving group, but kinetic energy is insufficient for bulky secondary amines. |

| HATU / DIPEA | Room Temp (25°C) | 120 min | 80 - 85% | HOAt ester provides hydrogen-bonding guidance to the secondary amine[4]. |

| HATU / DIPEA | Microwave (75°C) | 5 - 10 min | > 95% | Optimal. MW heating overcomes the steric activation barrier rapidly[5],[6]. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate specific Quality Control (QC) checkpoints. Note: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines and cannot be used to monitor the deprotection or acylation of this specific residue.

Protocol A: Coupling N-Fmoc-N-(2-pyridinylmethyl)-glycine to the Peptide Chain

-

Preparation: Swell the resin-bound peptide (containing a free N-terminal primary amine) in DMF for 20 minutes.

-

Activation: Dissolve 3.0 equivalents of N-Fmoc-N-(2-pyridinylmethyl)-glycine and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (or MW at 75°C for 5 minutes).

-

QC Check (Kaiser Test): Wash resin with DMF and DCM. Perform a Kaiser test. A colorless/yellow bead indicates successful coupling (primary amine consumed).

Protocol B: Fmoc Deprotection & Secondary Amine Verification

-

Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash thoroughly with DMF (5x) and DCM (3x). Expert Insight: The basicity of the pyridine side-chain can retain trace piperidine. An optional wash with 0.1 M HOBt in DMF helps neutralize the resin bed.

-

QC Check (Chloranil Test):

-

Transfer a few beads to a glass vial.

-

Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

-

Let stand for 5 minutes at room temperature.

-

Validation: Beads turning dark blue/green confirm the presence of the free secondary amine.

-

Protocol C: Acylation of the Hindered Secondary Amine (Critical Step)

-

Activation: Dissolve 4.0 equivalents of the subsequent Fmoc-Amino Acid and 4.0 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Pre-activate for 1 minute[4].

-

Microwave Coupling: Add the mixture to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 10 minutes[5],[6]. (If MW is unavailable, perform a double coupling: 2 x 90 minutes at room temperature).

-

QC Check (Chloranil Test): Wash the resin and repeat the Chloranil test.

-

Validation: Beads remaining colorless/yellow indicate that the secondary amine has been successfully acylated. If beads remain blue/green, repeat Step 2 before proceeding.

-

Protocol D: Cleavage and Global Deprotection

-

Cleavage Cocktail: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature. Note: The 2-pyridinylmethyl group does not require side-chain deprotection.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide-peptoid hybrid. Centrifuge, wash the pellet with ether, and dry under a vacuum.

References

- BenchChem. "The Receptor Pharmacology of N3-Gly-Aeg(Fmoc)-OH Modified Peptides: A Technical Guide". BenchChem.

- Frontiers in Chemistry. "A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids". Frontiers.

- ChemPep. "HATU | 148893-10-1 | Peptide Coupling Reagent". ChemPep.

- Chemical Society Reviews. "Microwave heating in solid-phase peptide synthesis". Luxembourg Bio Technologies.

- ACS Infectious Diseases. "Phosphate-Binding Zn(II)-Coordinated Antimicrobial Peptoids: Enhancing Selectivity through Specific Recognition of Bacterial Membranes". ACS Publications.

- Parchem. "N-Fmoc-N-(2-pyridinylmethyl)-glycine (Cas 258332-50-2)". Parchem Fine & Specialty Chemicals.

Sources

Application Note: Incorporating N-Fmoc-N-(2-pyridinylmethyl)-glycine in Peptidomimetic Design for Metal Chelation

Executive Summary

The design of peptidomimetics—specifically peptide-peptoid hybrids—has emerged as a powerful strategy to overcome the proteolytic instability of natural peptides while introducing novel physicochemical properties. N-Fmoc-N-(2-pyridinylmethyl)-glycine is a specialized peptoid building block that introduces a 2-pyridinylmethyl side chain onto the polyamide backbone. This application note provides a comprehensive guide to utilizing this monomer, detailing the causality behind synthesis optimization, structural constraints, and its primary application: engineering highly specific metal-chelating domains for therapeutics and biomimetic catalysis.

Introduction & Scientific Rationale